molecular formula C24H26O5 B1616851 Pentomone CAS No. 67102-87-8

Pentomone

Cat. No.: B1616851
CAS No.: 67102-87-8
M. Wt: 394.5 g/mol
InChI Key: MTJTVTZUEKVNTG-YJEDKTMASA-N
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Chemical Reactions Analysis

Pentomone undergoes several types of chemical reactions:

Common reagents used in these reactions include pyridinium chlorochromate for oxidation and hydrogen gas with a catalyst for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pentomone has been primarily studied for its potential as a prostate growth inhibitor . Although it was never marketed, its nonsteroidal antiandrogen properties make it a compound of interest in the field of medicinal chemistry. Research applications include:

    Chemistry: Studying its synthesis and reactivity.

    Biology: Investigating its effects on prostate growth.

    Medicine: Exploring its potential as a therapeutic agent for conditions related to prostate growth.

Mechanism of Action

Pentomone exerts its effects by acting as a nonsteroidal antiandrogen. It inhibits the action of androgens on the prostate, thereby reducing prostate growth . The exact molecular targets and pathways involved are not fully elucidated, but it is believed to interfere with androgen receptor signaling.

Comparison with Similar Compounds

Pentomone is unique among nonsteroidal antiandrogens due to its specific chemical structure and synthesis route. Similar compounds include:

    Flutamide: Another nonsteroidal antiandrogen used in the treatment of prostate cancer.

    Bicalutamide: A more commonly used nonsteroidal antiandrogen with a different chemical structure.

While these compounds share similar therapeutic applications, this compound’s unique structure and synthesis make it distinct .

Properties

CAS No.

67102-87-8

Molecular Formula

C24H26O5

Molecular Weight

394.5 g/mol

IUPAC Name

(5aR,6aS,12aR,13aS)-4,8-dimethoxy-6,6-dimethyl-5a,6a,12,12a,13a,14-hexahydrochromeno[3,2-b]xanthen-13-one

InChI

InChI=1S/C24H26O5/c1-24(2)22-15(11-13-7-5-9-17(26-3)20(13)28-22)19(25)16-12-14-8-6-10-18(27-4)21(14)29-23(16)24/h5-10,15-16,22-23H,11-12H2,1-4H3/t15-,16+,22-,23+

InChI Key

MTJTVTZUEKVNTG-YJEDKTMASA-N

Isomeric SMILES

CC1([C@@H]2[C@@H](CC3=C(O2)C(=CC=C3)OC)C(=O)[C@@H]4[C@H]1OC5=C(C4)C=CC=C5OC)C

SMILES

CC1(C2C(CC3=C(O2)C(=CC=C3)OC)C(=O)C4C1OC5=C(C4)C=CC=C5OC)C

Canonical SMILES

CC1(C2C(CC3=C(O2)C(=CC=C3)OC)C(=O)C4C1OC5=C(C4)C=CC=C5OC)C

Origin of Product

United States

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